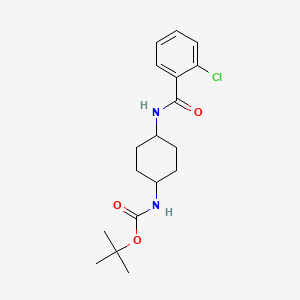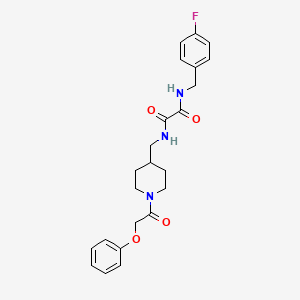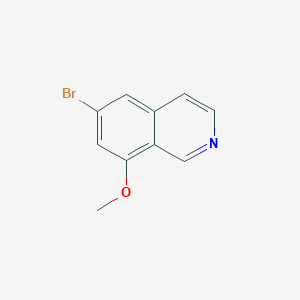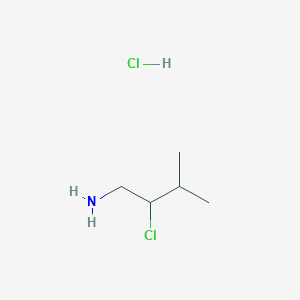
1-(2,6-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule. Organic molecules like this often have interesting properties and can be used in various applications, such as pharmaceuticals, materials science, and more .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each of which needs to be carefully controlled to ensure the correct product is formed . The exact synthesis process for your specific compound would depend on its structure and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the structure of a molecule .Chemical Reactions Analysis
The reactivity of a compound is determined by its molecular structure. By understanding the structure of the molecule, chemists can predict how it will react with other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .Aplicaciones Científicas De Investigación
Complex Compound Formation and Properties
- The compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine are known for their diverse chemical properties, including spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. These compounds have significant potential in various branches of chemistry and could suggest points of interest for the investigation of analogues like 1-(2,6-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide (Boča, Jameson, & Linert, 2011).
Functional Chemical Groups in CNS Drugs Synthesis
- A variety of functional chemical groups, including pyridine, azole, imidazole, indole, pyrimidine, carboxamide, and others, have been identified as potentially significant in synthesizing compounds with Central Nervous System (CNS) activity. These groups could serve as lead molecules for creating novel CNS acting drugs, indicating the potential relevance of exploring compounds like this compound in CNS drug development (Saganuwan, 2017).
Stereochemistry in Pharmacological Agents
- The stereochemistry of certain compounds, especially those based on the pyrrolidin-2-one pharmacophore, is crucial in developing pharmacological agents. These compounds are of great interest due to their potential to facilitate memory processes and attenuate cognitive function impairment. Understanding the relationship between stereochemistry and biological properties is vital, as seen in the research on certain pyrrolidine derivatives (Veinberg et al., 2015).
Supramolecular Chemistry
- The benzene-1,3,5-tricarboxamides (BTAs), similar in some aspects to this compound, have found significant applications in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized rod-like structures and multivalent nature for biomedical applications highlights the potential versatility of similarly structured compounds (Cantekin, de Greef, & Palmans, 2012).
Tautomerism and Stability in Molecular Interactions
- The tautomerism of nucleic acid bases and the influence of molecular interactions on tautomeric equilibria are essential in understanding genetic mutations and molecular biology. The interaction energy and stability of tautomeric forms of compounds similar to this compound can significantly impact biological processes (Person et al., 1989).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2/c15-9-2-1-3-10(16)8(9)6-21-11(14(17,18)19)5-4-7(12(20)22)13(21)23/h1-5H,6H2,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDZXSVQZZYHLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC=C(C2=O)C(=O)N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate](/img/structure/B2355493.png)
![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2355497.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2355500.png)



![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2355504.png)

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B2355506.png)

![Cyclopropyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2355513.png)
